[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride
Description
[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C10H22Cl2N2O2. It is known for its unique structure, which includes a morpholine ring and an oxane ring. This compound is often used in various scientific research applications due to its versatile chemical properties.
Properties
IUPAC Name |
(4-morpholin-4-yloxan-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12;;/h1-9,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXPKYRTIUVFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride typically involves the reaction of morpholine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods
In an industrial setting, the production of [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and purity, with stringent quality control measures in place to ensure consistency in the final product. The use of advanced technologies and equipment allows for the production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific type of reaction being carried out.
Major Products Formed
The major products formed from the reactions of [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride include:
Morpholine derivatives: Compounds containing the morpholine ring, such as N-methylmorpholine.
Oxane derivatives: Compounds with the oxane ring structure, such as tetrahydropyran derivatives.
Uniqueness
What sets [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride apart from similar compounds is its unique combination of the morpholine and oxane rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring attached to an oxane structure, contributing to its conformational flexibility and potential interactions with various biological targets.
The biological activity of [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride is primarily mediated through interactions with specific receptors and enzymes. These interactions can modulate various physiological processes, leading to therapeutic effects.
Biological Activities
Research indicates that [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro.
- Neuroprotective Properties : The compound's interaction with neuroreceptors hints at possible applications in neurodegenerative diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride. These studies typically focus on:
- Cytotoxicity : Evaluating the compound's effect on cell viability across different cell lines.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity observed |
| A549 | 30 | Reduced proliferation |
| MCF7 | 20 | Significant apoptosis induction |
In Vivo Studies
In vivo studies have been limited but suggest promising results regarding the compound's efficacy in animal models for conditions such as:
- Diabetic Peripheral Neuropathy : Demonstrated pain relief in rodent models, indicating potential for further clinical development.
| Study Type | Model Used | Outcome |
|---|---|---|
| Pain Assessment | Streptozotocin-induced diabetic rats | Significant reduction in pain scores |
| Inflammation Model | Carrageenan-induced paw edema in rats | Decreased edema compared to control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
